2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid
Overview
Description
PF-04620110 is an orally active, selective, and potent inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus and obesity. PF-04620110 inhibits the synthesis of triacylglycerol in cells and rodents, showing high selectivity and potency .
Mechanism of Action
Target of Action
PF-04620110 is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1) . DGAT1 is responsible for the final committed step in the biosynthesis of triglycerides .
Mode of Action
PF-04620110 interacts with DGAT1, inhibiting its activity. This inhibition is highly selective, with PF-04620110 showing over 1000-fold selectivity for DGAT1 over DGAT2 . This interaction results in a reduction of plasma triglyceride levels .
Biochemical Pathways
The primary biochemical pathway affected by PF-04620110 is the synthesis of triglycerides. By inhibiting DGAT1, PF-04620110 prevents the final step in this pathway, reducing the production of triglycerides . This has downstream effects on lipid metabolism and accumulation, which are key factors in conditions such as obesity and type 2 diabetes .
Pharmacokinetics
It is known that pf-04620110 is orally bioavailable , indicating that it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
The primary molecular effect of PF-04620110’s action is the reduction of plasma triglyceride levels . On a cellular level, PF-04620110 has been shown to suppress fatty acid-induced activation of the NLRP3 inflammasome in macrophages . This could potentially reduce inflammation, which is often associated with obesity and type 2 diabetes .
Action Environment
As an orally bioavailable compound , its action could potentially be influenced by factors such as the pH level in the stomach and the presence of food or other substances in the digestive tract
Preparation Methods
The synthesis of PF-04620110 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
PF-04620110 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to create derivatives of PF-04620110 with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a DGAT1 inhibitor, PF-04620110 is used in research to study lipid metabolism and the synthesis of triglycerides.
Biology: The compound is used to investigate the role of DGAT1 in cellular processes and its impact on metabolic pathways.
Medicine: PF-04620110 has shown promise as a therapeutic agent for type 2 diabetes mellitus and obesity by reducing plasma triglyceride levels and improving insulin sensitivity
Industry: The compound’s ability to inhibit DGAT1 makes it a valuable tool in the development of new treatments for metabolic disorders
Comparison with Similar Compounds
PF-04620110 is unique in its high selectivity and potency as a DGAT1 inhibitor. Similar compounds include:
T863: Another DGAT1 inhibitor with similar applications in metabolic research.
A922500: A potent and selective DGAT1 inhibitor used in studies of lipid metabolism.
JNJ-DGAT1-A: A DGAT1 inhibitor with applications in the treatment of metabolic disorders.
Compared to these compounds, PF-04620110 stands out due to its high selectivity and oral bioavailability, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVVQZHMFVFGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677361 | |
Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1109276-89-2 | |
Record name | PF-04620110 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1109276892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04620110 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04620110 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ4M18RLJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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